molecular formula C13H16N2OS B7570817 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide

2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide

Cat. No. B7570817
M. Wt: 248.35 g/mol
InChI Key: CSUQZDDLILDRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of the natural compound, 3-methylthiophene, and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide is not fully understood. However, studies have shown that 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide may act on the hypothalamus-pituitary-growth axis, leading to increased growth hormone secretion. 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide may also act on the nervous system, reducing stress levels and improving feed intake.
Biochemical and Physiological Effects:
2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In livestock, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been shown to increase feed intake and growth rate, leading to improved meat quality. In fish, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been shown to improve growth rate and reduce stress levels. In addition, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been studied for its potential anti-inflammatory and analgesic effects in mice.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. However, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has some limitations, including its potential toxicity and lack of knowledge regarding its long-term effects.

Future Directions

There are several future directions for 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide research. In agriculture, further studies could investigate the optimal dosage and duration of 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide supplementation for livestock. In aquaculture, studies could focus on the effects of 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide on different fish species and the potential for 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide to improve disease resistance. In medicine, further studies could investigate the potential anti-inflammatory and analgesic effects of 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide, as well as its potential as a treatment for growth hormone deficiency. Overall, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has shown promise in various fields and further research could lead to new applications and benefits.

Synthesis Methods

2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide is synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with methyl iodide, followed by the reaction of the resulting compound with thiophene-3-carboxylic acid. The final product is purified through recrystallization, yielding a white crystalline powder.

Scientific Research Applications

2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has shown potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been shown to increase the feed intake and growth rate of livestock, leading to improved meat quality and increased profits for farmers. In aquaculture, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been used as a feed additive for fish, improving their growth rate and reducing stress levels. In medicine, 2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-5-6-10(2)15(9)13-11(7-8-17-13)12(16)14(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQZDDLILDRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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